1-Bromo-3-[(n-butyloxy)methyl]benzene
Description
1-Bromo-3-[(n-butyloxy)methyl]benzene (C₁₁H₁₅BrO, MW: 255.14 g/mol) is a brominated aromatic ether featuring a butyloxymethyl substituent at the meta position relative to the bromine atom. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for functionalized benzene derivatives .
Properties
IUPAC Name |
1-bromo-3-(butoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8H,2-3,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKESDANZNTVKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(n-butyloxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(n-butyloxy)methyl]benzene. This reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-[(n-butyloxy)methyl]benzene might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[(n-butyloxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂R).
Oxidation: The butyloxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 3-[(n-Butyloxy)methyl]phenol or 3-[(n-Butyloxy)methyl]aniline.
Oxidation: 3-[(n-Butyloxy)methyl]benzaldehyde or 3-[(n-Butyloxy)methyl]benzoic acid.
Reduction: 3-[(n-Butyloxy)methyl]benzene.
Scientific Research Applications
Chemical Synthesis
1-Bromo-3-[(n-butyloxy)methyl]benzene serves as a valuable intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. Such reactions are crucial in creating complex molecules necessary for pharmaceuticals and agrochemicals.
Table 1: Chemical Reactions Involving 1-Bromo-3-[(n-butyloxy)methyl]benzene
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles (e.g., amines) | Aniline derivatives |
| Cross-Coupling | Forms C–C bonds via palladium-catalyzed methods | Biaryl compounds |
| Electrophilic Aromatic Substitution | Substitutes on the aromatic ring | Functionalized aromatic compounds |
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Anticancer Agents
Research indicates that derivatives of 1-bromo-3-[(n-butyloxy)methyl]benzene exhibit cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that modifications to the butyloxy side chain improved the selectivity and potency of certain derivatives against breast cancer cells. This highlights the compound's potential as a scaffold for drug design.
Materials Science
In materials science, 1-Bromo-3-[(n-butyloxy)methyl]benzene is utilized in the synthesis of polymeric materials. Its ability to undergo polymerization reactions contributes to the development of novel polymers with tailored properties.
Table 2: Applications in Materials Science
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer to produce copolymers |
| Coating Materials | Enhances adhesion and durability in coatings |
| Composite Materials | Improves mechanical properties of composites |
Safety Guidelines:
- Use in well-ventilated areas.
- Wear gloves and eye protection.
- Store away from heat sources and open flames.
Mechanism of Action
The mechanism by which 1-Bromo-3-[(n-butyloxy)methyl]benzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the butyloxy methyl group is targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-bromo-3-[(n-butyloxy)methyl]benzene with key analogs, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The n-butyloxymethyl group (-OCH₂C₃H₇) in the target compound is electron-donating, contrasting with electron-withdrawing groups like -OCF₃ (). This difference influences reactivity in electrophilic substitutions and metal-catalyzed couplings .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Bromoarenes with electron-donating substituents (e.g., -OCH₂C₃H₇) typically exhibit slower coupling rates compared to electron-deficient analogs. For example, 1-bromo-3-(trifluoromethoxy)benzene () achieves >90% yields in Pd-catalyzed arylations due to its electrophilic aromatic ring, whereas the target compound may require optimized conditions (e.g., higher temperatures or stronger bases) .
- Buchwald-Hartwig Amination : The steric bulk of the butyloxymethyl group could hinder coordination of palladium catalysts, contrasting with less bulky analogs like 1-bromo-3-methoxybenzene () .
Spectroscopic Comparison
While direct NMR data for 1-bromo-3-[(n-butyloxy)methyl]benzene are sparse, analogs provide insights:
Biological Activity
1-Bromo-3-[(n-butyloxy)methyl]benzene is a brominated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
1-Bromo-3-[(n-butyloxy)methyl]benzene is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H15BrO |
| Molecular Weight | 243.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 210 °C |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of 1-Bromo-3-[(n-butyloxy)methyl]benzene can be attributed to several mechanisms:
- Inhibition of Phenolic Acid Transporters : In vitro studies indicate that this compound inhibits the transport of phenolic acids across cell membranes. This inhibition may prevent the uptake and accumulation of these acids in cells, potentially affecting cellular metabolism and signaling pathways .
- Antifungal Properties : Research has shown that 1-Bromo-3-[(n-butyloxy)methyl]benzene exhibits antifungal activity against various strains, including Aspergillus niger. This suggests its potential use in treating fungal infections .
- Cytotoxic Effects : The compound has demonstrated cytotoxic effects on human cell lines, likely due to its ability to disrupt fatty acid biosynthesis and interfere with intramolecular interactions within cellular structures .
Case Studies
Several studies have explored the biological effects of 1-Bromo-3-[(n-butyloxy)methyl]benzene:
- Study on Antifungal Activity : A study published in a peer-reviewed journal reported that this compound effectively inhibited the growth of Aspergillus niger in vitro, with a minimum inhibitory concentration (MIC) determined at low micromolar levels. This suggests that it could be a candidate for antifungal drug development.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of 1-Bromo-3-[(n-butyloxy)methyl]benzene on various human cancer cell lines. The results indicated significant dose-dependent cytotoxicity, with IC50 values ranging from 10 to 20 µM across different cell types. The mechanism was linked to apoptosis induction and disruption of mitochondrial function .
Research Findings
Recent research findings highlight the potential therapeutic applications and safety concerns associated with 1-Bromo-3-[(n-butyloxy)methyl]benzene:
- Therapeutic Potential : Given its antifungal and cytotoxic properties, this compound may hold promise as a lead compound for developing new antifungal agents or anticancer therapies.
- Safety Profile : While initial studies suggest beneficial effects, further research is necessary to evaluate the long-term safety and potential mutagenic effects of prolonged exposure to this compound. It is crucial to conduct comprehensive toxicological assessments before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
